

Independent Verification of the Biological Target of Rivulariapeptolides: A Comparative Guide

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Compound of Interest

Compound Name: *Rivulariapeptolides 1185*

Cat. No.: *B15574437*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Rivulariapeptolide 1185 and related natural products, focusing on the independent verification of their biological targets. The data and methodologies presented are collated from a seminal study that utilized a novel native metabolomics approach for target identification and subsequent bioactivity validation.

Data Presentation: Comparative Bioactivity of Rivulariapeptolides and Molassamides

The following table summarizes the inhibitory potency (IC₅₀ values) of Rivulariapeptolide 1185 and its analogs against a panel of serine proteases. This quantitative data is crucial for comparing the efficacy and selectivity of these compounds. The data is derived from in vitro enzymatic assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Target Protease	IC50 (nM) [mean ± SD, n=3]
Rivulariapeptolide 1185	Chymotrypsin	4.1 ± 0.5
Elastase	> 3000	
Proteinase K	1300 ± 200	
Rivulariapeptolide 1155	Chymotrypsin	3.9 ± 0.4
Elastase	> 3000	
Proteinase K	1200 ± 100	
Rivulariapeptolide 1121	Chymotrypsin	10.2 ± 1.1
Elastase	> 3000	
Proteinase K	2800 ± 300	
Rivulariapeptolide 988	Chymotrypsin	53 ± 8
Elastase	> 3000	
Proteinase K	> 3000	
Molassamide	Chymotrypsin	862.60 ± 90
Elastase	1200 ± 200	
Proteinase K	1500 ± 100	
Molassamide B	Chymotrypsin	24.65 ± 2.5
Elastase	400 ± 50	
Proteinase K	350 ± 50	

Experimental Protocols

The identification and verification of the biological target of Rivulariapeptolide 1185 were achieved through a combination of native metabolomics for initial screening and subsequent enzymatic assays for validation.

1. Target Identification using Native Metabolomics

This novel approach allows for the screening of complex mixtures of small molecules against a protein target to identify binding partners in their native state.[2][4][5]

- Sample Preparation: A crude extract from the marine cyanobacterium *Rivularia* sp. was prepared for analysis.[1][2]
- Chromatography: The extract was separated using μ -flow Ultra-High-Performance Liquid Chromatography (UHPLC).[2]
- Native Mass Spectrometry Setup:
 - Post-chromatography, the pH of the eluent was adjusted to near-native conditions using a make-up pump infusing ammonium acetate.[2]
 - The protein of interest (chymotrypsin) was infused post-column throughout the entire LC gradient.[6]
 - The resulting protein-ligand complexes were detected by a high-resolution mass spectrometer.[4]
- Data Analysis: The mass difference between the unbound protein and the protein-ligand complex revealed the molecular weight of the binding molecule.[1][4] This data was correlated with a parallel metabolomics run (without protein infusion) to identify the putative binder, Rivulariapeptolide 1185.[2]

2. Validation of Protease Inhibition (Enzymatic Assays)

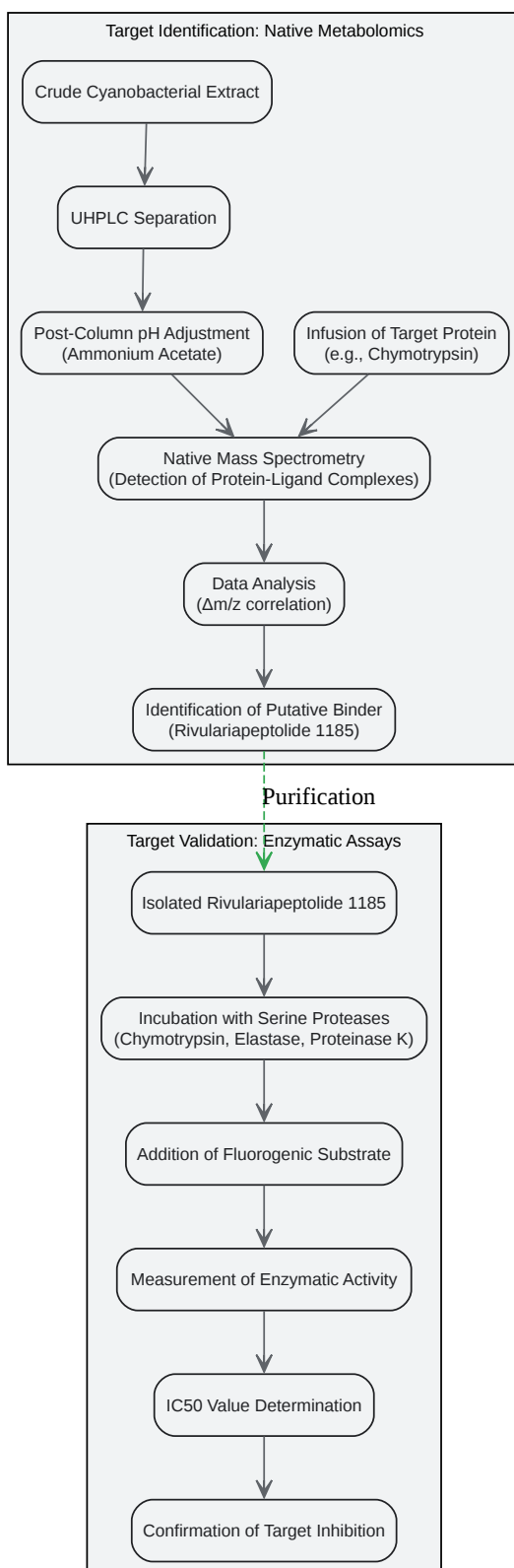
To confirm the inhibitory activity of the isolated compounds against the identified targets, fluorescence-based substrate competition assays were performed.[1][6]

- Enzyme and Compound Incubation: Serine proteases (chymotrypsin, elastase, and proteinase K) were pre-incubated with varying concentrations of the isolated compounds (Rivulariapeptolides and Molassamides) for 40 minutes in a buffered solution (Dulbecco's phosphate-buffered saline, pH 7.4, with 0.01% Tween-20).[6]
- Initiation of Reaction: The enzymatic reaction was initiated by the addition of a fluorogenic substrate specific to each protease.

- Data Acquisition: The fluorescence intensity was measured over time to determine the rate of substrate cleavage.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by non-linear regression analysis of the dose-response curves.[\[1\]](#)[\[6\]](#)

Mandatory Visualizations

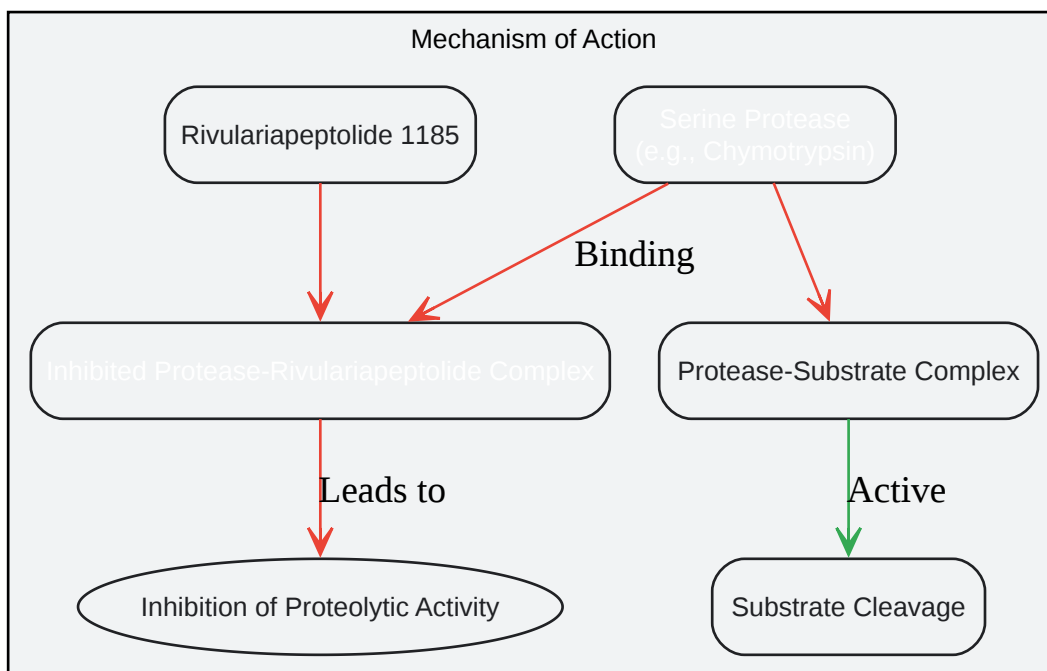
Experimental Workflow for Target Identification and Verification



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Caption: Workflow for the identification and validation of the biological target of Rivulariapeptolide 1185.

Signaling Pathway: Direct Inhibition of Serine Proteases



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Caption: Direct inhibition of serine proteases by Rivulariapeptolide 1185.

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